Cas no 2091366-16-2 (5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile)
![5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile structure](https://www.kuujia.com/scimg/cas/2091366-16-2x500.png)
5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- CID 131402673
- Pyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile, 5-bromo-
- 5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile
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- Inchi: 1S/C7H3BrN4/c8-6-1-5(2-9)12-7(6)3-10-4-11-12/h1,3-4H
- InChI Key: OYAPJTKGGJXFFB-UHFFFAOYSA-N
- SMILES: N12C(C#N)=CC(Br)=C1C=NC=N2
Experimental Properties
- Density: 1.89±0.1 g/cm3(Predicted)
- pka: -5.88±0.30(Predicted)
5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18630-1G |
5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile |
2091366-16-2 | 95% | 1g |
¥ 10,243.00 | 2023-04-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18630-250mg |
5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile |
2091366-16-2 | 95% | 250mg |
¥4095.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18630-1g |
5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile |
2091366-16-2 | 95% | 1g |
¥10235.0 | 2024-04-22 | |
Ambeed | A599739-1g |
5-Bromopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile |
2091366-16-2 | 98% | 1g |
$1529.0 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18630-500.0mg |
5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile |
2091366-16-2 | 95% | 500.0mg |
¥6826.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18630-100MG |
5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile |
2091366-16-2 | 95% | 100MG |
¥ 2,560.00 | 2023-04-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18630-250MG |
5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile |
2091366-16-2 | 95% | 250MG |
¥ 4,098.00 | 2023-04-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18630-500MG |
5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile |
2091366-16-2 | 95% | 500MG |
¥ 6,831.00 | 2023-04-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18630-500mg |
5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile |
2091366-16-2 | 95% | 500mg |
¥6826.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18630-1.0g |
5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile |
2091366-16-2 | 95% | 1.0g |
¥10235.0000 | 2024-08-03 |
5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile Related Literature
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Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
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Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
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S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
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Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
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Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
Additional information on 5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile
Introduction to 5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile (CAS No. 2091366-16-2)
5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrrolotriazine class, a scaffold that has been extensively explored for its potential biological activities. The presence of a bromine substituent and a nitrile group in its molecular structure imparts unique reactivity and functional properties, making it a valuable intermediate in the synthesis of various pharmacologically relevant molecules.
The chemical structure of 5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile consists of a fused tricyclic system comprising a pyrrole ring, a triazine ring, and an indole-like moiety. The bromine atom at the 5-position and the nitrile group at the 7-position serve as key functional handles for further chemical modifications. These features have enabled researchers to explore its utility in designing novel inhibitors targeting various biological pathways.
Recent advancements in medicinal chemistry have highlighted the importance of pyrrolotriazine derivatives in drug discovery. These compounds have shown promise as scaffolds for developing small-molecule inhibitors with therapeutic potential. For instance, studies have demonstrated that modifications at the bromine and nitrile positions can significantly alter the binding affinity and selectivity of these molecules towards specific biological targets.
In particular, 5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile has been investigated for its potential role in modulating enzyme activity and receptor interactions. Preliminary studies suggest that this compound exhibits inhibitory effects on certain kinases and transcription factors, which are implicated in various diseases such as cancer and inflammatory disorders. The ability to fine-tune its structure through strategic functionalization makes it an attractive candidate for further development.
The synthesis of 5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Common synthetic routes include cyclization reactions followed by halogenation and cyanation steps. The introduction of the bromine atom is typically achieved using brominating agents such as N-bromosuccinimide (NBS), while the nitrile group is introduced via dehydration of amides or through cyanation reactions.
One of the key challenges in working with 5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile is its sensitivity to environmental conditions such as moisture and light. Proper storage under inert conditions is essential to maintain its stability and prevent degradation. Additionally, handling this compound requires adherence to standard laboratory safety protocols due to its potential reactivity.
The pharmacological evaluation of 5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile has revealed interesting interactions with biological targets. For example, computational studies have predicted its binding affinity to certain protein kinases based on its structural features. Experimental validation through techniques such as X-ray crystallography and surface plasmon resonance (SPR) has confirmed these predictions and provided insights into the molecular mechanism of action.
Recent clinical trials have begun to explore the therapeutic potential of pyrrolotriazine derivatives in treating refractory diseases. While 5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile itself has not yet entered clinical testing phases, its structural analogs have shown encouraging results in preclinical studies. These findings underscore the importance of continued research in this area to identify novel drug candidates with improved efficacy and safety profiles.
The future direction of research on 5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile includes exploring its role in drug development through structure-activity relationship (SAR) studies. By systematically modifying different parts of its molecular framework, researchers aim to identify structural features that enhance its biological activity while minimizing off-target effects. Advances in biocatalysis and flow chemistry may also contribute to more efficient synthetic routes for this compound.
In conclusion,5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile (CAS No. 2091366-16-2) represents a promising scaffold for developing novel therapeutic agents. Its unique structural features and biological activities make it an attractive candidate for further exploration in pharmaceutical research。 As our understanding of its pharmacological properties continues to grow,this compound holds significant potential for addressing unmet medical needs。
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